molecular formula C11H8BrNOS B1331680 2-Amino-3-(4-bromobenzoyl)thiophene CAS No. 399043-24-4

2-Amino-3-(4-bromobenzoyl)thiophene

Cat. No. B1331680
M. Wt: 282.16 g/mol
InChI Key: UEAXJDFGNXSVSK-UHFFFAOYSA-N
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Description

2-Amino-3-(4-bromobenzoyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds that contain a sulfur atom in a five-membered ring. The presence of the amino group and the bromobenzoyl moiety in the compound suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of thiophene derivatives has been widely studied, with various methods being developed to introduce different substituents onto the thiophene ring. For instance, the Ullmann coupling reaction has been used to synthesize functionalized 2-aminobenzo[b]thiophenes at room temperature, demonstrating the feasibility of constructing such compounds under mild conditions . Additionally, palladium-catalyzed carbon-sulfur bond formation using Na2S2O3 as the sulfur source has been employed for the direct synthesis of diverse 2-aminobenzo[b]thiophenes . An unexpected dehydrogenation method has also been reported for the synthesis of alkyl 2-aminobenzo[b]thiophene-3-carboxylates . These methods highlight the versatility and efficiency of current synthetic approaches to thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which can be substituted at various positions to yield compounds with different properties. The substitution pattern on the thiophene ring, such as the para-position of the 5-phenyl group, has been shown to significantly influence the biological activity of these compounds . The presence of substituents like bromine can also affect the reactivity and interaction of the molecule with biological targets.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including Buchwald-Hartwig cross-coupling to introduce aryl or heteroaryl groups , and reactions with amines to yield aminobenzo[b]thiophenes . Aromatic nucleophilic substitution with rearrangement has been observed in reactions between bromo-nitrobenzo[b]thiophene and amines . These reactions expand the chemical space of thiophene derivatives and provide a pathway for the synthesis of novel compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in properties such as solubility, melting point, and stability. For example, the presence of electron-donating or electron-withdrawing groups can affect the electron density of the thiophene ring, thereby influencing its reactivity . The antioxidant properties of some thiophene derivatives have been evaluated, with structure-activity relationships being established based on the substituents present .

Scientific Research Applications

“2-Amino-3-(4-bromobenzoyl)thiophene” is a type of halogenated heterocycle . It’s a solid substance with a molecular weight of 282.16 . Its empirical formula is C11H8BrNOS .

Thiophene derivatives, such as “2-Amino-3-(4-bromobenzoyl)thiophene”, are essential heterocyclic compounds and show a variety of properties and applications . Here are some fields where thiophene derivatives are used:

  • Industrial Chemistry and Material Science : Thiophene derivatives are utilized as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

  • Electronics : Thiophene-mediated molecules are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

  • Pharmacology : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Safety And Hazards

2-Amino-3-(4-bromobenzoyl)thiophene is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, STOT SE 3 . It has hazard statements H302, H315, H319, H334, H335 . Precautionary statements include P261, P264, P271, P301 + P312, P302 + P352, P305 + P351 + P338 .

properties

IUPAC Name

(2-aminothiophen-3-yl)-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNOS/c12-8-3-1-7(2-4-8)10(14)9-5-6-15-11(9)13/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAXJDFGNXSVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(SC=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357676
Record name 2-Amino-3-(4-bromobenzoyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(4-bromobenzoyl)thiophene

CAS RN

399043-24-4
Record name 2-Amino-3-(4-bromobenzoyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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